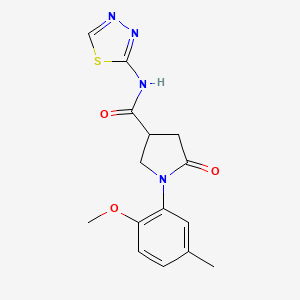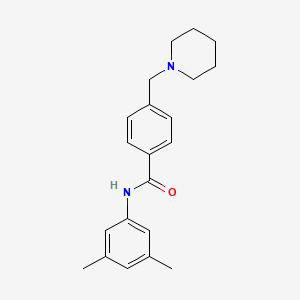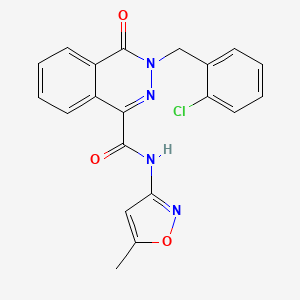![molecular formula C18H18N2O B4438854 N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide](/img/structure/B4438854.png)
N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide, also known as CMPD22, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in multiple fields.
Mécanisme D'action
N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide is believed to exert its effects through the inhibition of certain enzymes, including histone deacetylases (HDACs) and glycogen synthase kinase-3 (GSK-3). HDACs play a role in the regulation of gene expression, and inhibition of these enzymes has been linked to anti-cancer effects. GSK-3 is involved in multiple signaling pathways, and inhibition of this enzyme has been linked to anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its effects on HDACs and GSK-3, N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a role in cell signaling and regulation. N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide has also been found to modulate the activity of certain ion channels, which are involved in the regulation of neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide in lab experiments is its specificity for certain enzymes and ion channels, allowing researchers to study these targets in a more targeted manner. However, one limitation is that N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide. For example, further studies could investigate its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Additionally, research could focus on developing more specific and potent inhibitors of HDACs and GSK-3, which could have broader applications in multiple fields. Finally, more research is needed to fully understand the mechanisms underlying the effects of N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide, which could lead to the development of new drugs and treatments.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurological disorders. In cancer research, N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide has been found to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent. Inflammation research has shown that N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide can reduce the production of inflammatory cytokines, suggesting it may have anti-inflammatory properties. In neurological research, N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide has been found to modulate the activity of certain ion channels, making it a potential treatment for neurological disorders such as epilepsy.
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-14-2-4-15(5-3-14)8-11-18(21)20-17-9-6-16(7-10-17)12-13-19/h2-7,9-10H,8,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEFEFYFUTVALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(2R)-tetrahydrofuran-2-ylmethyl]pyrimidin-2-amine](/img/structure/B4438793.png)
![N-(2-methoxyethyl)-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4438804.png)

![N-(2-ethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4438813.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(1-propyl-1H-indol-3-yl)ethanone](/img/structure/B4438818.png)
![N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438819.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4438829.png)




![1,3-dimethyl-7-(3-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4438882.png)
![1-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4438883.png)